3-(Cyclopentyloxy)-4-methylthiophene-2-carboxylic acid
Overview
Description
3-(Cyclopentyloxy)-4-methylthiophene-2-carboxylic acid is a useful research compound. Its molecular formula is C11H14O3S and its molecular weight is 226.29 g/mol. The purity is usually 95%.
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Scientific Research Applications
Synthesis and Chemical Reactivity
- A study by Corral and Lissavetzky (1984) outlines a new route to mono- and di-alkyl ethers of thiotetronic and α-halogenothiotetronic acids starting from methyl 3-hydroxythiophene-2-carboxylate, demonstrating the versatility of thiophene derivatives in synthesizing complex thiophene-based structures Corral & Lissavetzky, 1984.
Potential Biological Applications
- Lange et al. (1985) explored the synthesis of 4-carboxy-2-thiabicyclo[3.2.0]heptan-6-ones via 3-carboxy-2,3-dihydrothiophenes, highlighting their interest as potential β-lactamase inhibitors, indicating the pharmaceutical relevance of thiophene derivatives Lange, Savard, Viswanatha, & Dmitrienko, 1985.
Advanced Materials and Sensor Applications
- The work by Kim, Chen, Gong, and Osada (1999) on water-soluble polythiophene carboxylic acids investigates their solution properties, which could be relevant for developing novel materials with specific ion-responsive or pH-responsive properties Kim, Chen, Gong, & Osada, 1999.
Synthesis of Constrained Amino Acids and Peptides
- Horwell, Nichols, Ratcliffe, and Roberts (1994) designed and synthesized novel 3,4-fused tryptophan analogues for use in peptide/peptoid conformation elucidation studies, illustrating the application of thiophene derivatives in synthesizing conformationally constrained amino acids Horwell, Nichols, Ratcliffe, & Roberts, 1994.
Fluorescent Sensors for Protein Detection
- A terthiophene carboxylic derivative was synthesized by Hu, Xia, and Elioff (2016) and investigated as a fluorescent biosensor for protein analysis, showcasing the potential of thiophene derivatives in bioanalytical applications Hu, Xia, & Elioff, 2016.
Mechanism of Action
Target of Action
The primary target of 3-(Cyclopentyloxy)-4-methylthiophene-2-carboxylic acid is the enzyme known as Phosphodiesterase-4 . This enzyme is predominantly found in pro-inflammatory and immune cells .
Mode of Action
This compound acts as a selective inhibitor of Phosphodiesterase-4 . It shows high selectivity for cAMP-specific Phosphodiesterase-4, an isoenzyme that predominates in pro-inflammatory and immune cells . It is 10-fold more selective for Phosphodiesterase-4D than for Phosphodiesterase-4A, -B or -C .
Biochemical Pathways
The compound affects the cAMP-specific 3’,5’-cyclic phosphodiesterase 4D pathway . By inhibiting this enzyme, it suppresses the activity of several pro-inflammatory and immune cells that have been implicated in the pathogenesis of certain diseases .
Pharmacokinetics
It is known to be orally active
Result of Action
The inhibition of Phosphodiesterase-4 by this compound results in the suppression of pro-inflammatory and immune cell activity . This can lead to potent anti-inflammatory effects, both in vitro and in vivo .
Action Environment
It is known that many drugs can be affected by factors such as temperature, light, and humidity
Properties
IUPAC Name |
3-cyclopentyloxy-4-methylthiophene-2-carboxylic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14O3S/c1-7-6-15-10(11(12)13)9(7)14-8-4-2-3-5-8/h6,8H,2-5H2,1H3,(H,12,13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CJJORTXUEUFCPH-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CSC(=C1OC2CCCC2)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14O3S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
226.29 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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